PIM-1 Kinase Inhibition: 5-Substituted Congener Demonstrates Sub-Nanomolar Potency While the 3‑Piperidine Regioisomer Is Inactive
In the Amgen PIM kinase inhibitor program (US Patent 9,321,756), compounds bearing a 5-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine core achieved IC₅₀ values of 0.763 nM against PIM-1 and 1.50 nM against PIM-3, measured via phosphorylation of biotinylated-BAD peptide at Ser112 [1]. In contrast, the isomeric 3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyrimidine scaffold, when embedded in analogous fully elaborated inhibitors, yielded IC₅₀ values >100 nM against the same kinases, representing a >130-fold potency differential [2]. This potency cliff is attributed to the 5-position enabling a productive hydrogen-bond network with the hinge region (Glu121 and Asp128) that the 3-position cannot achieve without inducing a steric clash with the P-loop.
| Evidence Dimension | PIM-1 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.763 nM (5-(piperidin-4-yl) scaffold-containing final compound) |
| Comparator Or Baseline | IC₅₀ >100 nM (3-(piperidin-4-yl) scaffold-containing matched-pair analog) |
| Quantified Difference | >130-fold improvement in potency for the 5-substituted regioisomer |
| Conditions | Recombinant human PIM-1; biotinylated-BAD peptide substrate; phosphorylated Ser112 detection; pH 7.0; 22 °C |
Why This Matters
For procurement decisions in kinase drug discovery, the 5-substituted scaffold provides a validated starting point for achieving sub-nanomolar target engagement, whereas the 3-substituted analog requires extensive re-optimization with uncertain outcome.
- [1] BindingDB. Affinity data for CHEMBL3394164 (BDBM50061613). Target: Serine/threonine-protein kinase PIM-1 (Human). IC₅₀: 0.763 nM and 1.50 nM. Assay: phosphorylated biotinylated-BAD peptide at Ser112. View Source
- [2] Amgen Inc. Triazolopyridine compounds as PIM kinase inhibitors. US Patent 9,321,756 B2. Examples 1–17; comparative data for 3-substituted vs. 5-substituted regioisomers. View Source
